Curium
Description
Structure
2D Structure
Properties
CAS No. |
7440-51-9 |
|---|---|
Molecular Formula |
Cm |
Molecular Weight |
247.07035 g/mol |
IUPAC Name |
curium |
InChI |
InChI=1S/Cm |
InChI Key |
NIWWFAAXEMMFMS-UHFFFAOYSA-N |
SMILES |
[Cm] |
Canonical SMILES |
[Cm] |
Other CAS No. |
22541-42-0 7440-51-9 |
Synonyms |
Curium |
Origin of Product |
United States |
Nuclear Chemistry and Isotopic Research of Curium
Artificial Production and Synthesis Methodologies for Curium Isotopes
The synthesis of this compound isotopes is achieved through nuclear reactions, primarily involving particle accelerators and nuclear reactors. The specific methodology employed determines the resulting isotopic composition and quantity.
The first intentional synthesis of this compound was performed in 1944 by Glenn T. Seaborg, Ralph A. James, and Albert Ghiorso at the University of California, Berkeley. wikipedia.orgnih.gov They utilized a 60-inch cyclotron to bombard a target of plutonium-239 (²³⁹Pu) with alpha particles (helium ions). wikipedia.orgrsc.org This nuclear reaction produced the isotope This compound-242 (B1194629) (²⁴²Cm) and a free neutron. nih.gov
The process involved coating a platinum foil with a plutonium nitrate (B79036) solution, which was then converted to plutonium(IV) oxide (PuO₂) through annealing. wikipedia.org After irradiation in the cyclotron, the material was dissolved, and the this compound was chemically separated and identified. wikipedia.org This pioneering work demonstrated the feasibility of producing transuranic elements through charged-particle bombardment.
The most common method for producing larger quantities of this compound is through neutron bombardment of lighter actinides, such as uranium or plutonium, in high-flux nuclear reactors. wikipedia.orgrsc.orgglchemist.com This process, known as neutron activation, involves a series of neutron captures and beta decays. hpschapters.orgtutorchase.com
Starting with Uranium-238 (²³⁸U), a sequence of reactions can lead to the formation of various this compound isotopes. The initial capture of a neutron by ²³⁸U forms ²³⁹U, which then undergoes beta decay to neptunium-239 (B1209020) (²³⁹Np) and subsequently to plutonium-239 (²³⁹Pu). wikipedia.orglibretexts.org Further successive neutron captures by plutonium and its decay products, like americium, result in the buildup of heavier isotopes, including those of this compound. hpschapters.org For instance, one tonne of spent nuclear fuel can contain approximately 20 grams of this compound. wikipedia.org
Producing specific, high-purity this compound isotopes requires tailored irradiation schemes and sophisticated chemical separation processes.
This compound-244 (²⁴⁴Cm): This isotope, with a half-life of 18.11 years, is one of the most common. wikipedia.org It is typically produced through the successive neutron capture and beta decay of plutonium-242 (²⁴²Pu) targets in a nuclear reactor. isotopes.gov The production cycle can be lengthy, requiring multiple irradiation and separation steps. glchemist.com The separation process to isolate ²⁴⁴Cm from fission products and other actinides often involves complex techniques like differential solvent extraction using tributylphosphate and high-pressure cation exchange chromatography. osti.gov
This compound-248 (²⁴⁸Cm): With a much longer half-life of 348,000 years, ²⁴⁸Cm is valuable for research. wikipedia.org A primary production route for high-purity ²⁴⁸Cm is through the alpha decay of californium-252 (B1213163) (²⁵²Cf). isotopes.gov This parent isotope is itself produced in high-flux reactors. As ²⁵²Cf decays, ²⁴⁸Cm accumulates and can be chemically separated. The resulting product can achieve high isotopic purity, often exceeding 96%. isotopes.gov
Nuclear Decay Characteristics and Decay Schemes of this compound Isotopes
All nineteen known radioisotopes of this compound are unstable and undergo radioactive decay. wikipedia.orgrsc.org The primary modes of decay are alpha emission and spontaneous fission, often accompanied by gamma radiation. hpschapters.org
Alpha decay is the predominant decay mode for most long-lived this compound isotopes. wikipedia.org In this process, the this compound nucleus emits an alpha particle, transforming into a plutonium isotope. hpschapters.org For example, the most stable isotope, this compound-247, decays to plutonium-243 via alpha emission. nih.gov
Alpha emission spectroscopy is a critical tool for studying these decay processes. By measuring the energies and intensities of the emitted alpha particles, researchers can construct detailed decay schemes. Studies using magnetic alpha spectrometers have precisely determined the energies and intensities of alpha transitions for isotopes like ²⁴²Cm, ²⁴³Cm, ²⁴⁴Cm, ²⁴⁵Cm, and ²⁴⁶Cm. ras.ru These spectra reveal transitions from the parent this compound nucleus to the ground state and various excited rotational energy levels of the daughter plutonium nucleus. ras.ru For instance, the alpha spectrum for ²⁴²Cm shows distinct transitions to the 0+, 2+, and 4+ energy states of the plutonium-238 ground-state rotational band. ras.ru
Table 1: Selected this compound Isotope Decay Properties
| Isotope | Half-Life | Primary Decay Mode | Alpha Decay Energy (MeV) |
|---|---|---|---|
| This compound-242 | 162.8 days | Alpha | 6.115 |
| This compound-243 | 29.1 years | Alpha | 5.786 |
| This compound-244 | 18.11 years | Alpha | 5.805 |
| This compound-245 | 8,500 years | Alpha | 5.362 |
| This compound-246 | 4,706 years | Alpha | 5.387 |
| This compound-247 | 15.6 million years | Alpha | 5.210 |
| This compound-248 | 348,000 years | Alpha, Spontaneous Fission | 5.078 |
| This compound-250 | ~8,300 years | Spontaneous Fission, Alpha, Beta | 3.700 |
Data sourced from multiple references wikipedia.orgnih.govrsc.orghpschapters.org
Spontaneous fission (SF) is a type of radioactive decay where a heavy nucleus splits into two smaller nuclei and several neutrons, without being struck by an external particle. hpschapters.org This decay mode is significant for several this compound isotopes, particularly the heavier ones. hpschapters.orgebsco.com
This compound-250 (²⁵⁰Cm): This isotope is unusual as it primarily decays through spontaneous fission. wikipedia.org
This compound-248 (²⁴⁸Cm): Approximately 8% of its decays occur via spontaneous fission, with the remaining 92% being alpha decay. hpschapters.org
Other Isotopes: A very small percentage of the decays of ²⁴²Cm, ²⁴⁴Cm, and ²⁴⁶Cm also occur through spontaneous fission. hpschapters.org
The study of spontaneous fission in this compound is crucial for understanding nuclear stability and for practical considerations in handling the material. The high rate of spontaneous fission in some isotopes results in a significant emission of neutrons, which presents challenges for shielding and safety. ebsco.com Research into the fission properties of this compound is important for the management of spent nuclear fuel, as the accumulation of fissionable this compound isotopes must be carefully controlled to prevent criticality events. unlv.edu
Table 2: Spontaneous Fission (SF) Branching Ratios for Select this compound Isotopes
| Isotope | Half-Life | SF Branching Ratio (%) |
|---|---|---|
| This compound-242 | 162.8 days | 6.3 x 10⁻⁶ |
| This compound-244 | 18.11 years | 1.37 x 10⁻⁴ |
| This compound-246 | 4,706 years | 0.0261 |
| This compound-248 | 348,000 years | 8.26 |
| This compound-250 | ~8,300 years | ~61 |
Data sourced from multiple references wikipedia.orghpschapters.orgunt.edu
Measurement of Isotopic Ratios in Irradiated Materials
The isotopic composition of this compound in irradiated nuclear fuel is a key parameter for fuel characterization, reprocessing, and waste management. Various analytical techniques are employed to accurately measure these isotopic ratios. Anion exchange chromatography is a common method used to separate this compound from other actinides and fission products in dissolved spent fuel samples. Following separation, thermal ionization mass spectrometry (TIMS) and alpha spectrometry are utilized to determine the isotopic abundances. tandfonline.comkns.org
A novel radiochronometry method has been developed to determine the discharge date of spent nuclear fuels. This technique is based on the measurement of the ²⁴⁴Cm/²⁴⁶Cm and ²⁴⁵Cm/²⁴⁶Cm isotopic ratios. The method relies on the known decay rate of ²⁴⁴Cm, while the ratio of ²⁴⁵Cm to ²⁴⁶Cm is considered constant after irradiation. researchgate.net
The relative concentrations of this compound isotopes in spent fuel are significantly influenced by the fuel's burnup. Higher burnup levels generally lead to an increase in the total this compound content and a shift in the isotopic distribution towards heavier isotopes. unlv.edu
| Isotope | 30,000 MWd/MTIHM (g/MTIHM) | 40,000 MWd/MTIHM (g/MTIHM) | 50,000 MWd/MTIHM (g/MTIHM) | 60,000 MWd/MTIHM (g/MTIHM) |
|---|---|---|---|---|
| ²⁴²Cm | 1.8 | 2.5 | 3.2 | 3.9 |
| ²⁴³Cm | 1.0 | 2.0 | 3.5 | 5.5 |
| ²⁴⁴Cm | 20.0 | 45.0 | 80.0 | 130.0 |
| ²⁴⁵Cm | 2.0 | 5.0 | 10.0 | 20.0 |
| ²⁴⁶Cm | 0.2 | 0.8 | 2.0 | 4.0 |
| ²⁴⁷Cm | 0.01 | 0.04 | 0.1 | 0.2 |
| ²⁴⁸Cm | 0.001 | 0.005 | 0.015 | 0.03 |
Neutron Capture Cross-Section Research for this compound Isotopes
The neutron capture cross-section of a nuclide is a measure of the probability that it will capture an incident neutron. This data is fundamental for reactor physics calculations, including the prediction of actinide buildup and transmutation. Due to the high specific activity of many this compound isotopes, measuring their neutron capture cross-sections is challenging. iaea.org
Recent experiments have utilized the neutron time-of-flight method to measure the neutron capture cross-sections of 244Cm and 246Cm in the energy range of 1 to 1000 eV. iaea.org These measurements are crucial for improving the accuracy of nuclear data libraries, such as ENDF/B and JENDL. osti.gov Resonance analysis is performed on the experimental data to determine the resonance parameters, which are then used to calculate thermal cross-sections and resonance integrals. jaea.go.jp
| Parameter | Current Evaluation (barns) | ENDF/B-VI (barns) | JENDL-3 (barns) |
|---|---|---|---|
| Thermal Capture Cross-Section (σγ) | 394.59 | 400.0 | 318.83 |
| Capture Resonance Integral (Iγ) | 720.0 | 720.0 | 720.0 |
Nuclear Fission Yield Studies Pertaining to this compound
Nuclear fission is a process in which the nucleus of an atom splits into smaller parts, releasing a large amount of energy. The odd-mass isotopes of this compound, such as 243Cm, 245Cm, and 247Cm, have high fission cross-sections for thermal neutrons. unlv.edu This makes them significant contributors to the fission rate in nuclear reactors.
The fission yield is the fraction of a particular isotope produced per fission event. Studies have been conducted to determine the cumulative fission yields for the thermal-neutron-induced fission of 243Cm. These experiments involve irradiating a sample of the this compound isotope with thermal neutrons and then using gamma-ray spectroscopy to identify and quantify the fission products.
The fission cross-section is a critical parameter for criticality safety assessments, especially when handling separated this compound. unlv.edu
| Isotope | Fission Cross-Section (barns) |
|---|---|
| ²⁴³Cm | 690 |
| ²⁴⁴Cm | 1.1 |
| ²⁴⁵Cm | 2145 |
| ²⁴⁶Cm | 0.14 |
| ²⁴⁷Cm | 100 |
| ²⁴⁸Cm | 0.9 |
Radiochemistry and Separation Science of Curium
Advanced Chemical Separation Techniques for Trivalent Actinides and Lanthanides
The separation of trivalent actinides, such as curium (Cm(III)) and americium (Am(III)), from the chemically similar trivalent lanthanides (Ln(III)) is a notoriously difficult task in radiochemistry. This challenge is compounded when attempting to separate americium from this compound, as they are adjacent elements in the actinide series with nearly identical ionic radii and chemical properties. rsc.orgreading.ac.uk
Development of Selective Solvent Extraction Systems for this compound Isolation
Solvent extraction is a primary method for separating this compound. researchgate.net This technique involves the transfer of metal ions from an aqueous solution to an immiscible organic phase using specific ligands, or extractants. researchgate.net The efficiency and selectivity of this process are highly dependent on the combination of extractants used. researchgate.net
Diglycolamides (DGAs): N,N,N′,N′-tetraoctyl-diglycolamide (TODGA) is a well-studied extractant known for its high efficiency in extracting trivalent lanthanides and actinides. nih.gov It boasts good solubility in organic diluents and excellent stability against hydrolysis and radiolysis. nih.gov However, a drawback of TODGA is its tendency to form a third phase during extraction unless phase modifiers are used. nih.gov
To address this and improve selectivity, research has focused on developing unsymmetrical diglycolamides (UDGAs) with different alkyl chains. nih.govsim2.be These modifications aim to enhance the separation factor between americium and this compound. For instance, N,N-diisopropyl-N′,N′-didodecyldiglycolamide (iPDdDGA) has shown potential as an alternative to TODGA, offering improved separation. nih.gov Studies have shown that increasing steric hindrance by branching the alkyl chains can decrease the Cm/Am selectivity. nih.gov
Synergistic Systems: Combining different extractants can create a synergistic effect, enhancing separation capabilities. researchgate.netrsc.org For example, pairing a sterically constrained, water-soluble ligand like N,N′-bis(6-carboxy-2-pyridyl)methyl-1,10-diaza-18-crown-6 (H2BP18C6) with acidic organophosphorus extractants like bis-(2-ethylhexyl)phosphoric acid (HDEHP) has yielded good Cm/Am selectivity. researchgate.nettandfonline.com Another approach involves using a mixture of N,N,N',N'-tetra(2-ethylhexyl)diglycolamide (TEHDGA) and (2-ethylhexyl)phosphonic acid mono(2-ethylhexyl) ester (HEH[EHP]) to reject lighter lanthanides during the initial extraction phase. researchgate.nettandfonline.com
Recent research has also explored synergic systems combining neutral organophosphorus ligands like octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine (CMPO) with β-diketones such as 2-thenoyltrifluoroacetone (B1682245) (HTTA). rsc.org A combination of 0.05 M HTTA and 0.05 M dibutyl N,N-diethylcarbamylmethylenephosphonate (DBDECMP) achieved a maximum Am/Cm separation factor of 2.65 ± 0.21 at a pH of 2.50. rsc.org
Novel Extractants: The development of novel extractants is an ongoing area of research. N,N,N′,N′,N′′,N′′-hexaalkyl-nitrilotriacetamide (NTAamide) has been shown to extract americium and this compound with a low distribution ratio for lanthanides in diluted nitric acid. researchgate.net The addition of N,N,N′,N′-tetraethyldiglycolamide (TEDGA) as a masking agent to the NTAamide system has proven effective in separating americium from this compound, achieving a separation factor of 6.5. researchgate.net
| Extractant System | Key Features | Separation Factor (SF) | Reference |
| iPDdDGA with SO₃-Ph-BTBP | Improved Am/Cm separation over TODGA. | SF Cm/Am up to 3.0 | nih.govacs.org |
| H2BP18C6 with HDEHP/HEH[EHP] | Good Cm/Am selectivity but poor selectivity against light lanthanides. | - | researchgate.nettandfonline.com |
| TEHDGA with HEH[EHP] | Rejects light lanthanides during loading. | - | researchgate.nettandfonline.com |
| HTTA with DBDECMP | Synergistic system for Am/Cm separation. | SF Am/Cm of 2.65 ± 0.21 | rsc.org |
| NTAamide with TEDGA | High Am/Cm separation. | SF Am/Cm of 6.5 | researchgate.net |
High-Pressure Ion Exchange Chromatography for this compound Purification
High-pressure ion exchange chromatography is a powerful technique for the final purification stages of this compound. cntaware.org This method utilizes finely divided resin particles (5-60 µm) and high pressures (up to 2500 psig) to achieve rapid and efficient separations. cntaware.org The smaller resin particles allow for faster equilibration between the solution and the resin, leading to better separation than conventional ion exchange. cntaware.org
Cation exchange chromatography is commonly employed for separating trivalent actinides. numberanalytics.comresearchgate.net The process involves loading the actinide mixture onto a column packed with a cation exchange resin. researchgate.net By eluting with specific solutions, the elements can be separated based on their differential affinities for the resin. For instance, a method was developed using a strongly acidic cation exchanger with a hydrochloric acid-methyl alcohol mixture to separate transplutonium elements from rare earths. akjournals.com
The TALSPEAK (Trivalent Actinide Lanthanide Separation by Phosphorus-reagent Extraction from Aqueous Komplexes) process, developed at Oak Ridge National Laboratory, is a benchmark for separating trivalent actinides from lanthanides. ornl.govtandfonline.com It uses an organophosphoric acid extractant (like HDEHP) and an aqueous phase containing an aminopolycarboxylate complexing agent (like DTPA) to selectively retain the actinides in the aqueous phase while the lanthanides are extracted. ornl.govtandfonline.com A challenge with TALSPEAK is the need for strict pH control and often slow phase transfer kinetics. ornl.govosti.gov
Challenges and Innovations in Americium/Curium Chemical Separation
The separation of americium from this compound is one of the most significant challenges in nuclear fuel reprocessing. reading.ac.ukacs.org Their similar trivalent oxidation state and ionic radii make differentiation extremely difficult. rsc.org Most separation strategies rely on subtle differences in their complexation chemistry with ligands containing soft donor atoms like nitrogen and sulfur, which tend to show a slightly stronger affinity for Am(III) over Cm(III). acs.org However, the resulting separation factors are often low, requiring numerous extraction stages. acs.org
Oxidation State Control: An innovative approach involves exploiting the different redox properties of americium and this compound. acs.org Americium can be oxidized from Am(III) to higher oxidation states (Am(V) or Am(VI)), while this compound remains trivalent. acs.org A recently developed strategy stabilizes Am(V) in a biphasic solvent extraction system using bismuthate as an oxidant and TODGA as the extractant. acs.org This method leads to the selective extraction of Cm(III) into the organic phase, leaving Am(V) in the aqueous phase, and has achieved record-high Cm/Am separation factors exceeding 10⁴ in a single contact. acs.org This separation is fast, stable, and effective over a wide range of nitric acid concentrations. acs.org Another method utilizing sodium bismuthate for both oxidation and separation has demonstrated a separation factor of approximately 90 in 0.1 M nitric acid. osti.gov
Advanced Solvent Systems: The AmSel (Americium Selective Separation) process is another promising system. It involves the initial extraction of both lanthanides and minor actinides with TODGA, followed by the selective stripping of americium using a hydrophilic ligand like SO₃-Ph-BTBP. rsc.orgnih.gov This process leverages the reverse selectivity of the two ligands: the hard oxygen donors of TODGA prefer lanthanides, while the softer nitrogen donors of BTBP favor actinides. nih.govacs.org A variation of the AmSel process replaces the standard diluent with the ionic liquid Aliquat-336 nitrate (B79036), which has been shown to improve the separation of Am(III) from fission products like light lanthanides and strontium, although the Am/Cm separation factor remains similar to the original process. rsc.org
The EXAm process, developed in France, uses a mixture of N,N′-dimethyl,N,N′-dioctylhexylethoxymalonamide (DMDOHEMA) and HDEHP to selectively extract americium, while this compound is kept in the aqueous phase as a complex with N,N,N′,N′-tetraethyldiglycolamide (TEDGA). rsc.orgresearchgate.net
This compound Speciation in Complex Radiochemical Systems
Understanding the chemical speciation of this compound—the different forms in which it exists in a solution—is critical for predicting its behavior in separation processes and in the environment. This compound's speciation is influenced by factors such as pH, the presence of complexing ligands, and temperature.
In aqueous solutions, this compound typically exists as the hydrated Cm(III) ion. However, it can undergo hydrolysis to form species like Cm(OH)²⁺, particularly as the pH increases. rsc.org The presence of inorganic ligands, such as chloride, can lead to the formation of complexes like CmCl²⁺ and CmCl₂⁺, especially in high-concentration brines expected in geological repositories. kit.edu
Organic ligands also play a crucial role in this compound's speciation. For example, laser fluorescence spectroscopy has been used to study the complexation of Cm(III) with EDTA, revealing the formation of Cm(III)-EDTA complexes and the influence of hydrolysis at alkaline conditions. rsc.org Similarly, the complexation of this compound with proteins like transferrin has been investigated, showing that this compound can be transported in biological systems via mechanisms similar to those for essential metals. nih.gov
Methodologies for Consolidated this compound Reprocessing and Recovery
The recovery of this compound from high-level liquid waste (HLLW) generated during the reprocessing of spent nuclear fuel is a key step in advanced nuclear fuel cycles. uknnl.combarc.gov.in These processes aim to partition minor actinides like this compound and americium from the bulk of fission products. uknnl.com
Aqueous Reprocessing: A proposed process for this compound recovery from fission product waste involves first separating a fraction containing both lanthanides and trivalent actinides using solvent extraction. osti.gov This is followed by the separation of this compound from the lanthanides using high-pressure ion exchange chromatography. osti.gov The process often starts with dissolving the waste in nitric acid. osti.gov
Pyroprocessing: Pyroprocessing, or pyrometallurgical processing, is an alternative to aqueous methods that is conducted at high temperatures in molten salt media. tandfonline.comtandfonline.com A pyropartitioning process has been developed to recover minor actinides from HLLW. tandfonline.comtandfonline.com This process typically involves three main steps:
Denitration: The HLLW is converted into oxides. tandfonline.comtandfonline.com
Chlorination: The oxides are converted into chlorides. tandfonline.comtandfonline.com
Reductive Extraction: The actinide elements are separated from the fission products. tandfonline.comtandfonline.com
In a demonstration using actual HLLW, nearly 100% of the transuranium elements, including this compound, were recovered in a liquid cadmium phase during the reductive extraction step, validating the effectiveness of the pyropartitioning process. tandfonline.comtandfonline.com
Coordination Chemistry and Electronic Structure of Curium Compounds
Curium(III) Complexation with Diverse Ligand Systems
The coordination chemistry of Cm(III) has been extensively studied with a variety of ligand systems to understand its behavior in different environments and to develop separation strategies for nuclear fuel reprocessing and environmental remediation. Cm³⁺ ions are considered hard Lewis acids and tend to form the most stable complexes with hard bases. The bonding in these complexes is predominantly ionic, with a minor covalent component. wikipedia.org Cm(III) commonly exhibits a coordination number of 9, often adopting a tricapped trigonal prismatic geometry in its complexes. wikipedia.org
Polyoxometalate (POM) Coordination with this compound Ions
Polyoxometalates (POMs) have emerged as versatile ligands for studying f-element coordination chemistry, including that of this compound. These large, negatively charged metal-oxide clusters can encapsulate or coordinate to metal ions, providing a rigid and well-defined coordination environment. Studies utilizing POM ligands, such as the Keggin ion [PW₁₁O₃₉]⁷⁻ and the Peacock-Weakley ion [W₅O₁₈]⁶⁻, have revealed distinct coordination behaviors for this compound compared to lanthanides and even other actinides like americium. nih.govrsc.orgacs.orgacs.orgnih.gov
Research with the Keggin ion [PW₁₁O₃₉]⁷⁻ has shown that this compound is unique among f-elements, forming three different structure types (α₁, α₂, and β) with this ligand. nih.govacs.org These structures are specific to this compound and cannot be predicted by extrapolating from lanthanide or americium chemistry. nih.govacs.org For instance, this compound is the only trivalent f-element that induces the conversion of the Keggin ion into its unusually unstable beta isomer. nih.govacs.org The two alpha Keggin complexes formed by this compound also exhibit structures that deviate from those observed with lanthanides or americium. nih.govacs.org These findings highlight fundamental chemical differences between 4f and 5f elements, even within the same coordination framework and with similar coordination numbers and geometries. nih.govrsc.orgnih.gov
Studies with the Peacock-Weakley bis-pentatungstate complex, [Cm(W₅O₁₈)₂]⁹⁻, have also demonstrated differences between this compound and analogous lanthanide compounds. rsc.org This complex features an eight-coordinate square antiprismatic environment around the central Cm³⁺ ion. rsc.org Investigations have shown that counterions can significantly impact the fluorescence and vibrational modes of the this compound complex and its lanthanide counterparts, further emphasizing the distinct nature of this compound coordination. rsc.org
The use of POM ligands allows for the synthesis and characterization of f-element coordination compounds using microgram quantities of the radioactive isotopes, enabling systematic comparisons under identical conditions. nih.govacs.orgnih.gov
Macrocyclic and Chelating Ligand Interactions with this compound(III)
This compound(III) forms stable complexes with various macrocyclic and chelating ligands. These ligands, characterized by multiple donor atoms that can bind to the metal center, are crucial in separation processes and for understanding the fundamental coordination chemistry of this compound.
Chelating ligands like ethylenediaminetetraacetic acid (EDTA) and diethylenetriaminepentaacetic acid (DTPA) are known to form strong complexes with Cm(III). researchgate.netresearchgate.netosti.gov The sharp emission band observed in the presence of such ligands is characteristic of Cm(III) complexes with chelating agents. researchgate.net Studies have compared the complexation of Cm(III) with that of Eu(III) using aminocarboxylate ligands like nitrilotriacetate (NTA), EDTA, and ethylene (B1197577) glycol-bis(2-aminoethyl ether)-N,N,N',N'-tetraacetate (EGTA). osti.gov These studies utilize techniques such as time-resolved laser-induced fluorescence spectroscopy (TRLFS) and isothermal titration calorimetry (ITC) to determine complex formation constants and thermodynamic parameters. osti.gov
Macrocyclic ligands, which feature a ring structure with donor atoms, also interact with Cm(III). For instance, the complexation of Cm(III) with ionizable macrocyclic ligands such as 1,7-diaza-4,10,13-trioxacyclopentadecane-N,N'-diacetic acid (K21DA) and 1,10-diaza-4,7,13,16-tetraoxacyclooctadecane-N,N'-diacetic acid (K22DA) has been investigated. osti.gov While these macrocyclic ligands show larger complex formation constants compared to acyclic analogues like ethylenediamine-N,N'-diacetic acid (EDDA), a simple size correlation is not always observed. osti.gov
Naturally occurring chelating substances like hydroxamate-type siderophores, such as desferrioxamine B (DFO), can also form soluble complexes with Cm(III), potentially enhancing its solubility and mobility in the environment. researchgate.netoup.com Studies using TRLFS have identified different Cm³⁺-DFO species in aqueous solution with distinct emission maxima. oup.com The large formation constants observed for these complexes highlight the strong complexation properties of hydroxamate-type siderophores with Cm(III). oup.com
Other multidentate ligands, including hydroxypyridinonate ligands like 3,4,3-LI(1,2-HOPO) and 5-LIO(Me-3,2-HOPO), have been investigated for their complexation with Cm(III). nih.gov These ligands can act as antenna chromophores, leading to highly sensitized luminescence emission of Cm(III) upon complexation with long lifetimes and notable quantum yields in aqueous solution. nih.gov The bright emission peaks are valuable for probing the electronic structure of the 5f complexes and gaining insights into ligand field effects. nih.gov
Organosulfur and Related Ligand Complexation Studies
The interaction of Cm(III) with organosulfur and related ligands is of interest, particularly in the context of separations chemistry, as soft donor atoms like sulfur can exhibit different affinities for actinides compared to lanthanides.
Studies on the complexation of Cm(III) with ligands containing sulfur donor atoms have provided insights into the nature of the metal-ligand bond. Research involving the complex [Cm(pydtc)₄]⁻, where pydtc is pyrrolidinedithiocarbamate, has shown that the this compound-sulfur bonds can be influenced by external factors like pressure. nsf.govresearchgate.netosti.gov Experimental and computational studies have provided evidence for changes in the roles of 5f and 6d orbitals in these bonds under high pressure, indicating an enhancement of metal orbital contributions and increased 5f orbital involvement. nsf.govresearchgate.netosti.gov
While Cm(III) is considered a hard Lewis acid and prefers hard donor atoms like oxygen, studies with ligands containing softer donor atoms like sulfur are important for understanding the subtle covalent contributions to bonding in this compound complexes. wikipedia.orgrsc.org The ability of ligands with mixed donor sets (e.g., N, P, and S) to complex with trivalent actinides, including this compound, has been explored in the context of separation strategies. researchgate.net
Aqueous Solution Complexation of this compound(III) (e.g., Citrate (B86180), Hydroxyl Complexes)
The complexation of Cm(III) in aqueous solutions with common ligands like citrate and hydroxide (B78521) is fundamental to understanding its environmental behavior and its interactions in biological systems.
Citrate is a significant ligand in aqueous systems and can form various complexes with Cm(III) depending on pH and ligand concentration. nih.govresearchgate.netamazonaws.comresearchgate.net Studies using TRLFS have identified several distinct Cm(III)-citrate complexes in aqueous solution over a wide pH range. nih.govresearchgate.netresearchgate.net These include species such as MHCit⁰, M(HCitH)HCit²⁻, M(HCit)₂(³⁻), and M(Cit)₂(⁵⁻), where M represents the metal ion (Cm or Eu). nih.govresearchgate.net There have also been indications of the formation of MCit⁻ complexes. nih.govresearchgate.net
Quantum chemical calculations, in conjunction with spectroscopic techniques, have provided structural details and supported the existence of various Cm-citrate complexes. nih.govamazonaws.com These studies highlight the stepwise deprotonation and coordination of the citrate ligand, including the involvement of the hydroxyl group under alkaline conditions. researchgate.netamazonaws.com
The complexation of Cm(III) with ligands like citrate is particularly relevant in biological systems, as citrate complexes are a dominant binding form of trivalent actinides and lanthanides in human urine at certain pH ranges. nih.govresearchgate.netresearchgate.net Understanding these interactions is crucial for assessing the impact of these elements on biological systems. nih.govresearchgate.netresearchgate.net
Here is a table summarizing some reported Cm(III) complex species in aqueous solution with selected ligands:
| Ligand (L) | Complex Species Reported (Cm:L ratio) | Technique(s) Used | Reference(s) |
| Citrate | MHCit⁰, M(HCitH)HCit²⁻, M(HCit)₂(³⁻), M(Cit)₂(⁵⁻), MCit⁻ (M=Cm) | TRLFS, DFT, FT-IR | nih.govresearchgate.netamazonaws.comresearchgate.net |
| Desferrioxamine B (DFO) | CmH₂DFO²⁺, CmHDFO⁺, CmDFO | TRLFS | oup.com |
| 1,7-diaza-4,10,13-trioxacyclopentadecane-N,N'-diacetic acid (K21DA) | Complexes formed (specific stoichiometry not detailed in abstract) | Liquid-liquid extraction | osti.gov |
| 1,10-diaza-4,7,13,16-tetraoxacyclooctadecane-N,N'-diacetic acid (K22DA) | Complexes formed (specific stoichiometry not detailed in abstract) | Liquid-liquid extraction | osti.gov |
| Nitrilotriacetate (NTA) | 1:1 complex | TRLFS, ITC, NMR | osti.gov |
| Ethylenediaminetetraacetate (EDTA) | 1:1 complex | TRLFS, ITC, NMR | osti.gov |
| Ethylene glycol-bis(2-aminoethyl ether)-N,N,N',N'-tetraacetate (EGTA) | 1:1 complex | TRLFS, ITC, NMR | osti.gov |
| 3,4,3-LI(1,2-HOPO) | Complexes formed (specific stoichiometry not detailed in abstract) | Luminescence spectroscopy | nih.gov |
| 5-LIO(Me-3,2-HOPO) | Complexes formed (specific stoichiometry not detailed in abstract) | Luminescence spectroscopy | nih.gov |
Fundamental Investigations into this compound Electronic Structure
Understanding the electronic structure of this compound is crucial for explaining its chemical behavior and bonding characteristics. This compound's position in the actinide series and its half-filled 5f⁷ configuration make it a unique case for studying the interplay between localized and itinerant electron behavior.
The ground state electronic configuration of Cm³⁺ is [Rn]5f⁷6d⁰. acs.org The half-filled 5f⁷ shell in Cm³⁺ is particularly stable due to exchange energy, which makes it relatively resistant to oxidation and less prone to engaging its 5f electrons in chemical bonding compared to earlier actinides. nsf.govresearchgate.netosti.gov This contributes to its lanthanide-like behavior in many chemical systems. rutgers.edu
However, the involvement of 5f orbitals in bonding is not entirely absent and can be influenced by factors such as the coordinating ligands and external pressure. nsf.govresearchgate.netosti.gov
Role of 5f/6d Orbitals in this compound Chemical Bonding
The nature of chemical bonding in actinide compounds, including those of this compound, involves contributions from both 5f and 6d orbitals, along with 7s and 7p orbitals. While the bonding in trivalent this compound compounds is often described as predominantly ionic, there is a recognized covalent component, and the extent of 5f and 6d orbital participation in this covalency is a subject of ongoing research. nsf.govresearchgate.netosti.govacs.orgrutgers.edu
Computational studies using methods like Density Functional Theory (DFT) and CASSCF have been employed to investigate the contributions of different orbitals to Cm-ligand bonds. nsf.govresearchgate.netacs.org These studies indicate that both 5f and 6d orbitals can be involved in bonding, although their relative contributions can vary depending on the specific ligand and conditions. nsf.govresearchgate.netosti.govacs.orgrutgers.edu
For example, in the case of hydrated Cm³⁺, analysis of Natural Localized Molecular Orbitals (NLMOs) suggests that while Cm-OH₂ bonds are primarily ionic, there is a minor contribution from this compound, predominantly through its 6d and 5f orbitals. acs.org Furthermore, studies at high pressure have shown that increasing pressure can enhance the contribution of Cm's 6d and 5f orbitals to the Cm-OH₂ bonds. acs.org
In complexes with ligands containing softer donor atoms, such as the this compound-sulfur bonds in [Cm(pydtc)₄]⁻, the involvement of 5f orbitals in bonding can be more pronounced and is significantly enhanced under high pressure. nsf.govresearchgate.netosti.gov Experimental and computational evidence suggests that the metal orbital contributions to the this compound-sulfur bonds increase considerably with pressure, with the 5f orbital involvement potentially doubling between 0 and 11 gigapascals. nsf.govresearchgate.netosti.gov This indicates that while the 5f electrons in Cm are generally considered localized, they can participate in bonding, and this participation can be modulated by external factors. nsf.govresearchgate.netosti.gov
The half-filled 5f⁷ shell in Cm³⁺ results in a substantial energy gap between the ground state (⁸S₇/₂) and the first excited state (⁶D₇/₂), which is relevant to its spectroscopic properties, such as photoluminescence. acs.org Changes in the ligand field and metal-ligand bonding can influence these energy levels and transitions. nsf.govacs.org
Pressure-Induced Changes in this compound Electronic Configuration and Bonding Behavior
High-pressure studies of actinide compounds are crucial for understanding their chemistry and bonding under extreme conditions, relevant to advanced nuclear fuel cycles and severe natural environments. acs.orgrsc.org this compound, with its stable half-filled 5f7 electron configuration in the +3 oxidation state, is generally considered resistant to changes in its electronic structure and less likely to engage its 5f orbitals in chemical bonding compared to other actinides. acs.orgresearchgate.netresearchgate.netresearchgate.net However, research using diamond anvil cells to apply high pressure has revealed that the electronic configuration and bonding behavior of this compound can be significantly altered. buffalo.edubuffalo.edubuffalo.edu
Under increasing pressure, the distance between this compound and surrounding atoms decreases, leading to increased overlap between metal and ligand orbitals. acs.org For metallic this compound, a transition from localized to itinerant 5f electrons occurs at pressures above 36 GPa, and specifically around 44 GPa, which is notably higher than for americium (around 22 GPa). acs.orgesrf.fr This highlights the stability of the half-filled 5f7 shell, requiring exceptionally high pressures to destabilize it. acs.org
Studies on this compound compounds under pressure have shown changes in spectroscopic properties that indicate alterations in electronic structure and bonding. For instance, in an octa-hydrated this compound complex, photoluminescence spectra under varying pressures exhibited a red shift of the primary peak, a decrease in the average Cm(III)–OH2 bond length, and a delocalization of spin densities. acs.orgosti.gov These changes are accompanied by an intensified interaction involving the 5f orbitals under increasing pressure. acs.orgosti.gov Variable-pressure absorption spectra of Cm(III) complexes also show a stronger dependence on pressure compared to analogous lanthanide complexes, suggesting that the 5f orbitals in this compound are more significantly affected by pressure than the 4f orbitals in lanthanides. acs.orgresearchgate.net
Evidence for Covalent Contributions in this compound Chemical Bonds
While bonding in this compound complexes is predominantly ionic, there is evidence for a small covalent component. wikipedia.org The question of whether the frontier metal orbitals in Cm(III)–ligand interactions can be modified by pressure to induce a degree of covalency has been investigated. researchgate.netresearchgate.net Experimental and computational studies have provided evidence for changes in the relative roles of the 5f/6d orbitals in this compound–ligand bonds under high pressure. researchgate.netresearchgate.net
Research on the compression of this compound pyrrolidinedithiocarbamate ([Cm(pydtc)4]-) up to 11 GPa has shown significant changes in f–f transitions in the absorption spectra compared to its neodymium analogue and a Cm(III) mellitate with only Cm–O bonds. rsc.orgresearchgate.netresearchgate.netnih.gov These findings indicate that the metal orbital contributions to the this compound–sulfur bonds are considerably enhanced at high pressures, with the involvement of the 5f orbital doubling between 0 and 11 GPa. researchgate.netresearchgate.netnih.gov This suggests that pressure can indeed induce the participation of the outer shell of this compound in covalent chemical bonding, particularly with soft-donor ligands like sulfur. researchgate.netbuffalo.edubuffalo.edubuffalo.educhemrxiv.org
Spectroscopic techniques play a vital role in providing evidence for covalent contributions. Changes in the f-f transition spectra upon pressurization are related to the perturbation of the nature of the bonds. researchgate.net Comparisons with lanthanide analogues help to distinguish the behavior of 5f orbitals from that of 4f orbitals. acs.orgresearchgate.netresearchgate.net The greater shift observed in the f-f transitions of americium compared to neodymium and samarium mellitates under pressure further supports the idea that 5f orbitals are more affected by pressure than 4f orbitals in isostructural compounds. researchgate.net
The involvement of 5f orbitals in bonding can be increased by using soft-donor ligands, and this effect can be further enhanced by applying mechanical pressure. chemrxiv.org This research suggests that the degree of covalency in actinide compounds is complex and can be influenced by both the ligand choice and external pressure. researchgate.netnih.gov
Hydration Structure and Dynamics of this compound(III) Aqua Ions
The structure and dynamics of hydrated this compound(III) ions in aqueous solution are of fundamental interest due to their relevance to complexation and transfer processes of actinides in the environment and in nuclear fuel cycles. acs.orgconnectedpapers.comesrf.fr The primary feature is the structure of the aqua ion, [Cm(H2O)n]3+. esrf.fr
Determination of Primary and Secondary Hydration Numbers
Experimental and theoretical studies have been conducted to determine the hydration numbers of the Cm3+ ion. The primary hydration shell refers to the water molecules directly coordinated to the metal ion, while the secondary hydration shell consists of water molecules interacting with the primary shell water molecules. acs.orgnih.gov
Experimental techniques such as single-crystal X-ray diffraction, high-energy X-ray scattering (HEXS), and extended X-ray absorption fine structure (EXAFS) spectroscopy have been employed. acs.orgacs.orgnih.govosti.govmdpi.com Analysis of single-crystal X-ray diffraction data from Cm(H2O)93 determined that the Cm3+ species is surrounded by nine coordinating water molecules in a tricapped-trigonal-prismatic geometry. nih.gov This structure involves six shorter Cm–O distances and three longer ones. nih.gov This nona-aqua geometry is also observed for Cm(III) in aqueous solution using HEXS and EXAFS, although the splitting in the first coordination shell distances may be increased in solution compared to the solid state. nih.gov
EXAFS studies have reported a primary hydration number of 9 ± 1 for Cm(III) aqua ions in dilute nitric acid solutions. osti.gov Another EXAFS study suggested a first shell coordination number of 9 with a Cm-O distance of 2.45-2.48 Å. acs.orgnih.gov Some experimental data suggests the primary hydration number could be 8, 9, or 10, with 9 occurring frequently. acs.org
Theoretical methods, including density functional theory (DFT) and molecular dynamics (MD) simulations, have also been used to study the hydration structure. acs.orgnih.govacs.orgnih.govresearchgate.net DFT calculations, with and without considering solvation models, indicate a primary hydration number of nine with a Cm–O bond distance of 2.47–2.48 Å, which aligns well with experimental data. acs.orgnih.gov
The secondary hydration shell has also been investigated. MD simulations suggest that approximately 21 water molecules can be coordinated in the second hydration shell of the Cm3+ ion. acs.orgnih.gov An earlier EXAFS experimental value for the second shell coordination number was reported as 13 ± 4 with a corresponding Cm–O distance of 4.65 Å. acs.org Molecular dynamics simulations have predicted higher second shell hydration numbers, ranging from 15.8 to 17.7 depending on the simulation method used, indicating potential overcoordination compared to the experimental EXAFS value. acs.orgnih.govresearchgate.net
The presence of counterions can also influence the hydration shell structure of the this compound ion. researchgate.net Studies using DFT-based ab initio molecular dynamics have shown that while the eight-fold coordination state might be dominant in the absence of certain counteranions (like chloride and bromide), the presence of perchlorate (B79767) counteranions can increase the ratio of the nine-fold to eight-fold coordination states, showing good agreement with X-ray scattering experiments. researchgate.net
The following table summarizes some reported primary and secondary hydration numbers for Cm(III):
| Hydration Shell | Coordination Number | Method | Cm-O Distance (Å) | Source |
| Primary | 9 | Single-crystal X-ray Diffraction | 2.453 (short), 2.545 (long) nih.gov | nih.gov |
| Primary | 9 | HEXS, EXAFS (aqueous solution) | - | nih.gov |
| Primary | 9 ± 1 | EXAFS (dilute HNO3) | - | osti.gov |
| Primary | 9 | DFT, MD Simulations | 2.47-2.48 acs.orgnih.gov | acs.orgnih.gov |
| Primary | 8, 9, or 10 (9 frequent) | Experimental (various) | 2.45-2.48 acs.orgnih.gov | acs.orgnih.gov |
| Secondary | ~21 | MD Simulations | - | acs.orgnih.gov |
| Secondary | 13 ± 4 | HEXS | 4.65 | acs.org |
| Secondary | 15.8 - 17.7 | MD Simulations (various methods) | 4.67-4.75 acs.orgnih.govresearchgate.net | acs.orgnih.govresearchgate.net |
Water Exchange Dynamics in this compound Hydration Shells
Understanding the dynamics of water exchange between the hydration shells of metal ions and the bulk solvent is important for comprehending their reactivity and transport properties. For this compound(III) aqua ions, studies using molecular dynamics simulations have provided insights into the water exchange dynamics in the second hydration shell. acs.orgnih.gov
MD simulations within a hydrated-ion model suggest that water molecules in the second hydration shell of the Cm3+ ion exchange with the bulk solvent with a lifetime of 161 ps. acs.orgnih.gov
Experimental data on the rates of water exchange for actinide aqua complexes, including Am(III) and Cm(III), are scarce. researchgate.net However, based on the linear correlation with lanthanides according to cation radius, the second-order water exchange rates for Am(III)-Cf(III) are estimated to range from 1 × 109 to 1 × 108 M-1s-1. researchgate.net
| Hydration Shell | Exchange Process | Lifetime (ps) | Method | Source |
| Second Hydration | Exchange with bulk solvent | 161 | MD Simulations | acs.orgnih.gov |
| Primary Hydration | Exchange with bulk solvent (Estimated rate range) | - | Estimation based on Lanthanide correlation | researchgate.net |
Spectroscopic Characterization of Curium Materials
Time-Resolved Laser-Induced Fluorescence Spectroscopy (TRLFS) for Curium Speciation
Time-Resolved Laser-Induced Fluorescence Spectroscopy (TRLFS) is a highly sensitive method used to identify and characterize this compound species in situ, even at the trace concentrations relevant to environmental systems. acs.orgnih.gov This technique differentiates chemical species by analyzing their unique excitation and emission spectra, along with their fluorescence decay lifetimes. nih.gov The high fluorescence sensitivity of Cm(III) makes it an excellent model for studying the interactions of trivalent actinides. acs.orgnih.gov
TRLFS has been effectively applied to study the complexation of Cm(III) with various ligands. For instance, studies on the interaction of Cm(III) with aqueous phosphate (B84403) showed that the formation of Cm(III) phosphate complexes leads to a red shift in the emission spectra and an increase in luminescence lifetimes, indicating a change in the coordination environment of the this compound ion. researchgate.net
Another significant application of TRLFS is in the study of biogeochemical processes. Research on the interaction between Cm(III) and the sulfate-reducing bacterium Desulfovibrio äspöensis demonstrated the formation of an inner-sphere surface complex on the bacterial cell envelope. This biosorption process was characterized by a distinct Cm(III) emission spectrum with a peak maximum at 600.1 nm and a fluorescence lifetime of 162 ± 5 µs. acs.orgnih.gov TRLFS is capable of providing speciation information at micromolar to picomolar concentrations, making it invaluable for understanding actinide behavior in natural systems. nih.gov
Table 1: TRLFS Data for Selected this compound(III) Species
| Cm(III) Species | Peak Emission Wavelength (nm) | Fluorescence Lifetime (µs) | System / Conditions |
|---|---|---|---|
| Cm(III)-D. äspöensis surface complex | 600.1 | 162 ± 5 | 0.154 mol/L NaCl, pH 3.00-7.55 |
This table presents data from studies on this compound speciation using TRLFS, illustrating the technique's ability to distinguish different chemical forms of this compound based on their distinct spectroscopic properties. acs.orgnih.govresearchgate.net
Solid-State Spectroscopy of this compound Compounds (e.g., Luminescence, Vibrational Interactions)
The luminescence of solid-state this compound compounds provides significant insights into their electronic structure and the influence of the local coordination environment. The emission of Cm(III) typically occurs in the orange-red region of the spectrum (around 590-620 nm) and is highly sensitive to the surrounding ligands. nih.govnih.gov This sensitivity arises from the ligand field effect, which causes a reduction in the interelectronic repulsion between the f-electrons of the this compound ion, a phenomenon known as the nephelauxetic effect. nih.gov
Vibrational interactions between the this compound ion and its ligands can have a profound impact on its luminescence properties, sometimes leading to the complete quenching of emission. A notable example is the organometallic complex (Cp′₃Cm)₂(μ−4,4′−bpy), where Cp′ is trimethylsilylcyclopentadienyl and 4,4'-bpy is 4,4'-bipyridine (B149096). While the precursor, Cp′₃Cm, exhibits red luminescence, the final complex shows no photoluminescence. This quenching is attributed to a non-radiative deactivation mechanism, likely a resonance between the electronic emissive state of the Cm(III) ion and C-H vibrational modes of the 4,4'-bipyridine ligand. nih.gov Such studies highlight how vibrational coupling can provide an efficient pathway for the de-excitation of the excited electronic states of this compound, preventing the emission of light.
Circularly Polarized Luminescence (CPL) for Electronic Structure Elucidation of this compound(III) Complexes
Circularly Polarized Luminescence (CPL) is a powerful spectroscopic technique that probes the electronic structure of chiral, luminescent molecules. scispace.comacs.org It measures the differential emission of left- and right-handed circularly polarized light, providing information that is complementary to standard luminescence spectroscopy. researchgate.net Given that Cm(III) is strongly luminescent, it is an ideal candidate among the 5f-elements for CPL studies. rsc.orgescholarship.org
CPL spectroscopy has been successfully used to resolve the crystal field splitting of energy levels in Cm(III) complexes in solution at room temperature, a task that is often challenging with other methods. nih.govresearchgate.netrsc.org For example, the coordination of Cm(III) with a chiral ligand, N,N,N′,N′-tetrakis[(6-carboxypyridin-2-yl)methyl]-1,2-diaminocyclohexane (tpadac), resulted in complexes with strong luminescence and well-resolved CPL spectra. rsc.orgresearchgate.net These spectra allowed for the clear observation of at least seven individual luminescent components, a significant improvement over previously reported noisy and featureless this compound CPL spectra. researchgate.net
The dissymmetry factor (g_lum), a measure of the degree of circular polarization, provides quantitative data on the chiroptical properties of the complex. For the [Cm(S,S)-tpadac][K] complex, a maximum dissymmetry factor was observed at 609 nm. rsc.org The study of different chiral this compound complexes has demonstrated that CPL can effectively discriminate between structurally similar chiral molecules. scispace.com
Table 2: CPL Spectroscopic Data for Selected Chiral this compound(III) Complexes
| This compound(III) Complex | Emission Wavelength (nm) | Dissymmetry Factor (g_lum) | Key Finding |
|---|---|---|---|
| [Cm(S,S)-tpadac][K] | 609 | -0.07 | Well-resolved CPL spectrum allowing for detailed electronic structure analysis. |
| CmL1 (S isomer) | 611 | +0.048 | Demonstrates mirror-image CPL spectra for enantiomeric complexes. |
| CmL1 (R isomer) | 611 | -0.050 | Demonstrates mirror-image CPL spectra for enantiomeric complexes. |
This table summarizes key findings from CPL studies of chiral this compound complexes, highlighting the technique's utility in elucidating electronic structure and differentiating between enantiomers. scispace.comrsc.org
X-ray Diffraction and Synchrotron-Based Spectroscopic Studies of this compound Compounds
Synchrotron-based X-ray techniques are indispensable tools for investigating the crystallographic and electronic structure of this compound and its compounds. nih.goviucr.org The high brilliance of synchrotron radiation allows for the study of microgram-scale samples, which is crucial when handling highly radioactive materials like this compound. nih.goviucr.org
High-pressure X-ray diffraction (XRD) studies have been instrumental in mapping the complex phase behavior of elemental this compound. Under increasing pressure, this compound undergoes several structural transformations. Up to 100 GPa, five different phases have been identified, starting from the double-hexagonal close-packed (d.h.c.p.) structure of Cm I and transitioning through several lower-symmetry structures. nih.gov
Table 3: High-Pressure Crystalline Phases of this compound
| Phase | Pressure Range (GPa) | Crystal System | Space Group |
|---|---|---|---|
| Cm I | Ambient | Double-Hexagonal Close-Packed (d.h.c.p.) | P6₃/mmc |
| Cm II | > ~17 | Face-Centered Cubic (f.c.c.) | Fm-3m |
| Cm III | ~37 - ~56 | Monoclinic | C2/c |
| Cm IV | > ~56 | Orthorhombic | Fddd |
This table outlines the sequence of crystallographic phases observed for elemental this compound under high pressure, as determined by X-ray diffraction. nih.gov
In addition to structural analysis, synchrotron techniques like X-ray Magnetic Circular Dichroism (XMCD) provide element-specific probes of the magnetic properties of this compound. XMCD measurements at the this compound M₄ and M₅ absorption edges have been used to determine the orbital and spin components of its magnetic moment, offering deep insights into the behavior of its 5f electrons. nih.goviucr.org These advanced methods are vital for unraveling the complex interplay of structural and electronic degrees of freedom in actinide materials. iucr.org
Computational and Theoretical Chemistry of Curium
Density Functional Theory (DFT) Applications for Curium Electronic Structure and Geometries
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and geometries of molecules and materials. For this compound, DFT calculations provide insights into its bonding characteristics, oxidation states, and structural preferences in different compounds.
Studies employing DFT have been used to examine the crystal structure and electronic properties of this compound and its compounds, including halides, pnictides, oxides, hydrides, and intermetallic compounds. cam.ac.uk The accuracy of DFT has been shown to be sufficient for describing structures with various types of chemical bonding in this compound compounds. cam.ac.uk
DFT calculations have been applied to study the electronic structure of elemental this compound, with results showing good agreement with experimental photoemission data. aps.org These studies indicate the full localization of the 5f electrons in this compound metal, contrasting with lighter actinides like plutonium and americium. aps.org
Furthermore, DFT has been utilized to investigate the structural and electronic changes in this compound complexes under pressure. For instance, DFT analysis of a hydrated this compound complex under high pressure indicated that the Cm–OH2 bonds predominantly exhibit ionic character, with minor contributions from Cm's 6d and 5f orbitals. acs.org Under increased pressure, the 5f electrons can become less localized and potentially more involved in bonding interactions with surrounding water molecules. acs.org
DFT calculations are also essential for determining the ground-state electronic state of materials, providing information on ground-state energy, interatomic features of optimized structures, and other electronic properties. materialssquare.com This includes the visualization of molecular orbitals and atomic analysis to obtain charge information and bond order. materialssquare.com
Research has also combined DFT with experimental techniques to study the structure of this compound compounds. For example, DFT calculations were used in conjunction with single crystal X-ray diffraction to analyze the bonding in isostructural promethium and this compound compounds, highlighting the similarities and subtle differences in their bonding characteristics. researchgate.net
Molecular Dynamics (MD) Simulations of this compound Hydration and Solution Behavior
Molecular Dynamics (MD) simulations are powerful tools for studying the dynamic behavior of systems at the atomic level, including the hydration structure and solution chemistry of ions like this compound. These simulations provide insights into the arrangement and movement of water molecules around this compound ions and their interactions with counterions and other species in solution.
Studies using DFT-based ab initio molecular dynamics (AIMD) and metadynamics have shown that counterions can significantly influence the hydration shell structure of the this compound ion. researchgate.net In the absence of counterions or in the presence of chloride and bromide, the eight-fold coordination state of Cm(III) with water is dominant. researchgate.net However, in the presence of perchlorate (B79767) counterions, the nine-fold and eight-fold states coexist in a ratio that aligns with experimental observations. researchgate.net
MD simulations, including AIMD, quantum mechanics/molecular mechanics (QM/MM), and classical molecular dynamics (CMD), have been employed to study Cm(III) in liquid water. nih.gov These simulations predict average first shell hydration numbers and Cm-O bond distances that can be compared with experimental data from techniques like EXAFS and TRLFS. nih.gov While some simulation methods predicted an eight-fold coordination, others, particularly QM/MM-PBE0 and CMD, showed agreement with the experimental value of nine. nih.gov The simulations also provide insights into the second hydration shell and the dynamics of water exchange. nih.govnih.gov
MD simulations have also been applied to more complex systems involving this compound in solution, such as its dissolution behavior from mineral surfaces. Ab initio molecular dynamics simulations have been used to study the dynamic dissolution of Cm(III) ions incorporated at the calcite–water interface, revealing the reaction pathways, thermodynamics, and kinetics of the process. rsc.org These simulations indicate that water molecules play a role in promoting the detachment of this compound ions from the surface through coordination and facilitating proton migration and water diffusion. rsc.org
The inclusion of a complete second hydration shell in MD simulations has been shown to have significant effects on the primary coordination sphere, emphasizing the importance of explicitly including second-shell effects for understanding the first shell. nih.gov
Quantum Chemical Calculations of this compound Bonding Properties and Orbital Contributions
Quantum chemical calculations, including methods beyond basic DFT, are essential for a detailed understanding of the bonding properties and orbital contributions in this compound compounds. These methods can provide a more accurate description of the electronic structure, especially for systems involving f-electrons and potentially complex bonding situations.
Multiconfigurational quantum chemical calculations, such as CASSCF and CASPT2, are often necessary to properly describe the electronic structure of actinides like this compound, particularly when dealing with multiple open shells and strong electron correlation. escholarship.org These methods allow for the investigation of the involvement of 5f and 6d orbitals in bonding.
Studies using quantum chemical calculations have investigated the nature of Cm–O bonding, indicating a predominantly ionic character but with a significant contribution from orbital interactions. acs.orgumn.edu Under high pressure, the metal orbital contributions to this compound–sulfur bonds have been shown to be considerably enhanced, with the 5f orbital involvement increasing significantly. nsf.gov This highlights the influence of external conditions on the covalent character of this compound bonds.
Quantum chemical calculations have also been used to explore the stability of different oxidation states of this compound in various complexes. For example, relativistic multireference calculations (CASPT2) combined with DFT have confirmed the stability of pentavalent this compound in certain nitrate (B79036) complexes, providing insights into the electronic structure and bonding in these unusual oxidation states. researchgate.net These calculations suggest increasing An-NO3 bond covalency from plutonium to californium, with electron donation from nitrate ligands stabilizing the pentavalent this compound complex. researchgate.net
Analysis of bonding using methods like Natural Localized Molecular Orbitals (NLMOs) can quantify the contributions of different orbitals to the chemical bonds. acs.org For Cm–OH2 bonds, NLMO analysis indicates that oxygen contributes the majority of the bonding character, with a smaller contribution from this compound's 6d and 5f orbitals. acs.org
Predictive Modeling of this compound Complexation Constants and Speciation
Predictive modeling plays a crucial role in understanding and forecasting the behavior of this compound in various chemical environments, particularly in complex systems like natural waters or biological fluids. This involves determining complexation constants and predicting the distribution of different this compound species under varying conditions.
Modeling of this compound speciation relies on accurate thermodynamic data, including stability constants for its complexes with various ligands. Computational methods can complement experimental studies by predicting these constants and providing molecular-level details about the complexes formed.
Studies have investigated the complexation of Cm(III) with ligands relevant to environmental and biological systems using a combination of spectroscopic techniques and quantum chemical calculations. researchgate.netnih.gov For example, the complexation of Cm(III) with citrate (B86180), a ligand present in biological fluids, has been studied to understand its speciation in human urine. researchgate.net Quantum chemical calculations, in combination with FT-IR spectroscopy, provided structural details on the citrate complexes formed. researchgate.net
Predictive modeling is particularly important for assessing the environmental behavior and mobility of this compound, especially in the context of nuclear waste repositories. hbni.ac.inhzdr.de The coordination chemistry of Cm(III) with inorganic ligands like phosphate (B84403) is a key factor influencing its mobility in aquatic systems. hzdr.de Reliable thermodynamic data, including complexation constants, are required for accurate predictions. hzdr.de
Computational studies can help to refine existing databases of stability constants and provide insights into the mechanisms of complex formation. hbni.ac.in Predictive models can forecast the extent of complexation with various anions and organic matter, which is crucial for understanding this compound's transport in the environment. hbni.ac.in
Furthermore, predictive modeling can be used to investigate the potential for size-based separation of this compound from other actinides and lanthanides by predicting the stability of complexes with specific ligands. acs.org Computational studies have examined the complexation of Cm(III) with ligands like bp18c6, revealing differences in stability constants compared to americium, which can be exploited for separation strategies. acs.org
The speciation of Cm(III) in the presence of microbial cell wall components has also been investigated using spectroscopic methods and is an area where predictive modeling can contribute to understanding the interactions of this compound with microorganisms in the environment. nih.gov
Data Tables
Here are some examples of data that could be presented in interactive tables based on the search results.
Table 1: Selected Cm-O Bond Distances from DFT and Experimental Studies
| Compound | Coordination Number | Method | Cm-O Bond Distance (Å) | Source |
| Cm(H2O)8(dtp)·H2O (Cm1) | VIII | Experimental | 2.3831(12)–2.4866(12) | acs.org |
| Cm(H2O)93 | IX | Experimental | 2.453(1) (short), 2.545(1) (long) | acs.org |
| Cm(III) aquo complex | Nine-fold | DFT/CPCM | 2.47-2.48 | nih.gov |
| Cm(III) in liquid water | First shell | AIMD, QM/MM, CMD | 2.49-2.53 | nih.gov |
| Cm(III) in liquid water | First shell | Experimental | 2.45-2.48 | nih.gov |
Table 2: Predicted Hydration Numbers for Cm(III) from Molecular Dynamics Simulations
| Simulation Method | Counterion Presence | Dominant Coordination Number | Notes | Source |
| AIMD, QM/MM-PBE | N/A | 8 | Disagrees with some experiments | nih.gov |
| QM/MM-PBE0, CMD | N/A | 9 | Agrees with some experiments | nih.gov |
| AIMD, Metadynamics | Absent, Cl⁻, Br⁻ | 8 | Dominant by at least 98% | researchgate.net |
| AIMD, Metadynamics | ClO₄⁻ | 8 and 9 | 8/2 ratio, good agreement with X-ray | researchgate.net |
Table 3: Examples of this compound Complexation Constants (Log β)
| Metal Ion | Ligand | Stoichiometry | Ionic Strength (M) | Temperature (°C) | Log β | Source |
| Cm(III) | bp18c6²⁻ | 1:1 | 1 (NaNO₃) | 25 | 14.88 ± 0.03 | acs.org |
| Am(III) | bp18c6²⁻ | 1:1 | 1 (NaNO₃) | 25 | 15.49 ± 0.06 | acs.org |
| Cm(III) | Phosphate | Various | Various | Various | See Source | hzdr.de |
| Cm(III) | Citrate | Various | Various | Room | See Source | researchgate.net |
Curium in Advanced Nuclear Fuel Cycles and Radioactive Waste Management Research
Curium Generation and Accumulation in Irradiated Nuclear Fuel
This compound is not naturally occurring in significant quantities and is primarily generated as a byproduct of nuclear fission reactions and subsequent neutron capture events within nuclear reactors hpschapters.orgosti.govresearchgate.net. The specific isotopes and their concentrations in spent fuel depend heavily on the reactor type, fuel composition, initial enrichment, and burnup xylenepower.comunlv.edu.
This compound Isotope Buildup in Light Water Reactor (LWR) and Fast Reactor (FR) Fuel Cycles
In Light Water Reactors (LWRs), this compound isotopes, particularly 242Cm and 244Cm, are produced through a series of neutron captures and beta decays starting from uranium and plutonium isotopes present in the fuel hpschapters.orgresearchgate.net. The buildup of this compound in LWR fuel is influenced by the fuel's burnup and cooling time after discharge uknnl.com. For instance, in typical LWR spent fuel with a burnup of 60 GWd/tHM and 4.73% initial enrichment, the this compound content can be around 64.7 g/ton researchgate.net. The concentration of this compound isotopes increases with higher fuel burnup unlv.edu. 244Cm becomes the most prevalent this compound isotope in irradiated nuclear fuel at burnups exceeding 30–40 GWd/tHM unlv.eduepj-n.org. Its generation is primarily from neutron captures on 243Am, followed by the decay of 244Am epj-n.org.
Fast Reactors (FRs) have a harder neutron spectrum compared to LWRs, which affects the production and fission rates of actinides, including this compound xylenepower.comwikipedia.org. While this compound is still produced in FRs, the fast neutron spectrum can lead to more efficient fission of transuranic isotopes, potentially limiting their accumulation compared to thermal reactors xylenepower.comwikipedia.org. Studies on this compound isotopes generated in MOX fuel irradiated in experimental fast reactors have shown lower this compound content at high burnup compared to PWR-MOX fuel tandfonline.com.
Contribution of this compound to Radiotoxicity and Heat Load in Spent Fuel
This compound isotopes are significant contributors to both the radiotoxicity and decay heat of spent nuclear fuel, particularly in the intermediate to long term after discharge from the reactor uknnl.comxylenepower.comarxiv.org. They are intensely radioactive, emitting both alpha particles and high-energy gamma rays uknnl.com.
Radiotoxicity: this compound, along with neptunium (B1219326) and americium, are considered the main minor actinides contributing to the long-term radiotoxicity of spent nuclear fuel uknnl.comxylenepower.comoecd-nea.org. 242Cm and 244Cm are specifically noted for their significant contribution to radiotoxicity researchgate.netresearchgate.net. While the radiotoxicity from fission products dominates in the first few hundred years, actinides, including this compound, become the primary drivers of radiotoxicity over longer timescales (beyond approximately 500 years) uknnl.comxylenepower.com.
Heat Load: this compound isotopes, especially 244Cm with its relatively short half-life of 18.1 years, generate considerable decay heat osti.govunlv.edujnfcwt.or.kr. This heat generation is a major factor limiting the packing density of waste in geological repositories osti.gov. For spent nuclear fuel, approximately 2.6 watts of heat can be generated for every gram of this compound unlv.edu. This compound isotopes have a significant effect on decay heat for the first few years of cooling (up to approximately 20 years) jnfcwt.or.kr. After about 100 years of cooling, 241Am becomes the main contributor to decay heat, but this compound isotopes still contribute significantly researchgate.netjnfcwt.or.kr.
Here is a table illustrating the approximate contribution of different elements to the heat load in typical 50-year-old spent fuel with 60 GWD burnup:
| Element | Approximate Heat Load Contribution (%) |
| Plutonium | 26.91 |
| Americium | 16.21 |
| This compound | 9.37 |
| Cesium | 25.33 |
| Strontium | 21.65 |
| Neptunium | 0.02 |
| Uranium | 0.01 |
| Other FPs | 0.50 |
Note: This data is based on typical 50-year-old, 60 GWD burnup fuel osti.gov. Isotopic composition and decay heat contributions vary with burnup and cooling time.
Partitioning and Transmutation (P&T) Strategies for this compound Management
Partitioning and Transmutation (P&T) is an advanced fuel cycle strategy that aims to reduce the long-term radiotoxicity and heat load of spent nuclear fuel by separating specific radionuclides (partitioning) and then converting them into shorter-lived or stable isotopes through nuclear reactions (transmutation) acatech.deoecd-nea.org. This compound is a key minor actinide targeted in P&T schemes uknnl.comjaea.go.jp.
Transmutation of Minor Actinides (Americium and this compound) in Fast Neutron Reactors
Fast Neutron Reactors (FRs) are considered more efficient than thermal reactors for transmuting minor actinides like americium and this compound wikipedia.orgoecd-nea.org. In a fast spectrum, actinides are preferentially fissioned rather than undergoing capture reactions that lead to heavier, longer-lived isotopes xylenepower.com. Transmutation in fast reactors can occur by mixing minor actinides homogeneously within the fuel or heterogeneously in dedicated target assemblies researchgate.net.
Concepts for Dedicated this compound Incineration in Advanced Reactor Designs
Dedicated systems and advanced reactor designs are being explored for the efficient incineration of this compound. Fast reactors are generally considered suitable for this compound incineration due to their neutron spectrum tandfonline.com. Concepts include using dedicated assemblies in fast reactors or even dedicated fast reactors specifically for the transmutation of americium and this compound oecd-nea.org.
The presence of this compound in fuel for transmutation presents challenges due to its high radioactivity, neutron emission, and heat generation, which impact fuel fabrication, handling, and reprocessing unlv.eduoecd-nea.orgdiva-portal.org. Pyrochemical reprocessing methods, which are "dry" processes, are considered particularly suited for fuel cycles involving multi-recycled fuels with high decay heat, such as those containing this compound oecd-nea.orgworld-nuclear.org.
Impact of this compound Transmutation on Long-Term Radiotoxicity Reduction in Waste Streams
Studies suggest that while recycling plutonium can reduce the radiotoxicity inventory by a factor of up to 10, including minor actinides like this compound in transmutation strategies can lead to reduction factors higher than 100 uknnl.comoecd-nea.org. The effectiveness of radiotoxicity reduction is linked to the efficiency of actinide elimination through fission, which often requires multi-recycling in advanced fuel cycles oecd-nea.org.
The transmutation of americium and this compound, particularly through multiple recycling in fast reactors, is seen as a way to achieve significant reductions in radiotoxicity compared to a once-through fuel cycle oecd-nea.org. However, the implementation of this compound transmutation presents significant technical challenges for fuel cycle facilities oecd-nea.org.
Here is a table summarizing the approximate mass of minor actinides in irradiated LWR fuel:
| Minor Actinide | Approximate Mass (g/tHM) |
| Neptunium | 600 |
| Americium | 850 |
| This compound | 50 |
Technologies for this compound Recovery and Recycling in Closed Nuclear Fuel Cycles
Recycling technologies are being developed to process minor actinides, including this compound, to enhance the sustainability of the nuclear fuel cycle and decrease the radiotoxicity of residual waste. nsenergybusiness.com These technologies often require the deployment of fast neutron reactors in the long term. nsenergybusiness.com
Integration of this compound Separation into Reprocessing Flowsheets
Reprocessing of spent nuclear fuel involves chemically separating usable materials like uranium and plutonium from fission products and minor actinides. iaea.org While the PUREX process is a standard method for separating uranium and plutonium, more complex technologies are being developed to also recover minor actinides such as neptunium, americium, and this compound. iaea.orgnsenergybusiness.com
Several conceptual flowsheets for the separation of actinides have been developed and tested. One approach aims to recover separated streams of uranium, americium, and this compound while avoiding the production of pure plutonium. cresp.org This can involve initial solvent extraction steps using agents like tri-butyl phosphate (B84403) (TBP) to separate uranium and technetium, leaving transuranium actinides, lanthanides, and other fission products in the raffinate. cresp.org Further separation of minor actinides from lanthanides is then required. cresp.org
Advanced separation chemistry processes are being developed with goals including process simplification and the separation of minor actinides to improve geological repository utilization. pnnl.gov Processes like the DIAMEX-SANEX process have been adjusted to separate transuranium elements, including neptunium, plutonium, americium, and this compound, from fission products and lanthanides. osti.gov this compound(III) is noted as being less extracted among the major actinides in some processes, which can influence the design of extraction systems. osti.gov
Data from simulated raffinate experiments illustrate the presence of various elements, including this compound isotopes, after initial reprocessing steps. oecd-nea.org
| Element | Metal Concentration (×10–3 M) | Radioactivity (MBq/L) |
| Cs | 6.300 | |
| Sr | 1.103 | |
| Y | 0.666 | |
| Zr | 0.299 | |
| Mo | 6.811 | |
| Ru | 2.414 | |
| Pd | 5.299 | |
| La | 1.727 | |
| Ce | 3.268 | |
| Pr | 1.724 | |
| Nd | 1.440 | |
| Sm | 1.642 | |
| Eu | 0.195 | |
| Tc | 0.624 | |
| 243Am | 23.402 | |
| 237Np | 39.111 | |
| 137Cs | 39.111 | |
| 239Pu+240Pu | 36.722 | |
| 244Cm | 28.109 |
Data based on simulated acidic raffinate from reprocessing process. oecd-nea.org
Fabrication and Performance of this compound-Bearing Fuels (e.g., MOX fuel)
The fabrication of fuels containing transuranic elements, including this compound, necessitates remote handling in shielded hot cells due to the high radioactivity and neutron emission, particularly from this compound isotopes. researchgate.netkns.org An inert atmosphere is also required due to the reactivity of materials like uranium, plutonium, and sodium metals. kns.org
While MOX fuel typically consists of plutonium blended with uranium oxides, the inclusion of minor actinides like americium and this compound is being investigated for transmutation purposes in advanced reactor systems, such as fast reactors. wikipedia.orgiaea.org However, the presence of this compound significantly complicates fuel fabrication and handling due to its strong neutron emission, requiring extensive shielding. researchgate.net As a result, this compound is likely to be excluded from most MOX fuels. wikipedia.org
Research has been conducted on the analysis of this compound in MOX fuel irradiated in experimental fast reactors to evaluate its transmutation behavior. tandfonline.com Studies have shown that the this compound content in irradiated fast reactor MOX fuel can be significantly lower than in PWR-MOX at comparable burnup levels. tandfonline.com Transmutation rates of this compound isotopes have been estimated, indicating that fast reactors may be suitable for this compound incineration. tandfonline.com
Different aspects of the fabrication of this compound-based fuels have been studied. researchgate.net The co-management of this compound with americium in a closed nuclear fuel cycle presents significant challenges for all stages of target preparation, irradiation, and reprocessing due to the high neutron and heat emission of this compound isotopes. researchgate.net Therefore, the removal of this compound from spent fuel is considered a valid pathway. researchgate.net
Geochemical Behavior of this compound in Geological Repository Environments
Deep geological repositories are designed to isolate radioactive waste from the biosphere for extended periods, utilizing a multi-barrier approach that includes both natural geological formations and engineered barrier systems. iaea.orgiaea.org Understanding the geochemical behavior of radionuclides, including this compound, within these environments is crucial for assessing the long-term safety and performance of a repository. jksmer.or.kr
Mobility and Sorption Studies in Deep Burial Conditions
The mobility of radionuclides in deep geological environments is influenced by their chemical speciation and their interaction (sorption) with the surrounding rock matrix and groundwater. researchgate.net Studies on the potential biological hazard of this compound isotopes in deep burial conditions consider their behavior in pore water of host rocks. radiation-and-risk.com
Sorption studies, often using partition coefficients (Kd values), are essential for estimating the migration potential of contaminants in contact with subsurface solids. epa.gov These studies investigate the adsorption behavior of radionuclides under site-specific conditions, considering factors like groundwater composition and the properties of the geological media. researchgate.netepa.gov Cerium has been used as an analog for actinides like americium and this compound, which readily precipitate with carbonates. researchgate.net
Geochemical conditions, such as redox state and the presence of organic matter, can significantly influence the mobility and sorption of radionuclides. epa.govhzdr.de Research focuses on the influence of increased salinities and the presence of repository-relevant organics on the interaction processes involving radionuclides, clay, and aquifer systems. hzdr.dehzdr.de
Interaction with Engineered Barrier System Components
The engineered barrier system (EBS) in a geological repository comprises components such as the waste form, waste package, and buffer materials (often clay-based) surrounding the waste packages. mdpi.comservice.gov.uk These barriers are designed to provide long-term containment and limit the release and migration of radionuclides into the geosphere. service.gov.uk
The interaction of radionuclides with EBS components, particularly the buffer material like bentonite (B74815), is a key area of research. researchgate.netnih.gov Bentonite is widely considered for use as a buffer material due to its low permeability and ability to swell and adsorb radionuclides. researchgate.netnih.gov However, the long-term performance of the EBS under deep geological conditions and its interaction with the surrounding environment, including microbial communities, needs to be validated. researchgate.netresearchgate.net
Studies investigate the molecular interactions between this compound(III) and indigenous bacteria found in bentonite, as these microorganisms can influence the speciation and mobility of actinides. researchgate.net The interaction of this compound with yeast cells at different pH values has also been studied, indicating that such interactions can potentially increase radionuclide mobility. researchgate.net Therefore, careful adjustment of geochemical conditions within the bentonite barrier is considered important for the safe disposal of radioactive wastes. researchgate.net The dissolution concentrations of radionuclides in the near field are primarily controlled by the solubility limits of their mineral phases formed under repository conditions. mdpi.com
Environmental Behavior and Geochemistry of Curium
Environmental Transport and Migration Pathways of Curium Radionuclides
The migration of this compound radionuclides in the environment is largely dictated by their strong affinity for soil and sediment particles. Atmospheric this compound compounds are generally poorly soluble and tend to adhere to soil particles. pjoes.com This strong sorption behavior significantly retards its movement through the geosphere.
Studies have shown a significantly higher concentration of this compound in soil particles compared to the water present in soil pores. In sandy soils, the concentration of this compound on soil particles can be approximately 4,000 times higher than in the interstitial water. This ratio is even more pronounced in loam soils, where it can be around 18,000 times higher. hpschapters.org This indicates that the primary migration pathway for this compound in terrestrial environments is through the physical transport of contaminated soil particles, for instance, through erosion and dust resuspension, rather than dissolution and movement with groundwater.
In the context of geological disposal of nuclear waste, the mobility of trivalent actinides like this compound can be influenced by the presence of colloids in groundwater. Colloidal particles, which can be organic or inorganic in nature, may act as carriers for radionuclides, potentially facilitating their transport through fractured rock formations. nrc.gov The interaction of this compound with these mobile colloids could provide a pathway for its migration over larger distances than would be expected based on its high sorption to stationary geological media alone.
Sorption: Strong adsorption to soil and sediment minerals.
Colloid-facilitated transport: Association with mobile colloidal particles in groundwater.
Complexation with dissolved ligands: Formation of soluble complexes with organic or inorganic ligands present in natural waters, which can enhance its mobility.
Biogeochemical Interactions of this compound in Natural Systems
The biogeochemical cycling of this compound is significantly influenced by its interactions with microorganisms and natural organic matter, which can affect its speciation, solubility, and mobility in the environment.
Bacteria, which are abundant in soil and groundwater, can have a profound impact on the environmental fate of this compound. The ubiquitous bacterium Pseudomonas fluorescens has been the subject of detailed studies regarding its interaction with this compound(III). These interactions can occur through direct biosorption onto the bacterial cell surface or indirectly through complexation with molecules secreted by the bacteria. tandfonline.com
Research using time-resolved laser-induced fluorescence spectroscopy (TRLFS) has identified the formation of specific complexes between Cm(III) and the cell surface of P. fluorescens. Two primary species have been identified: one involving the phosphate (B84403) groups and another involving the carboxyl groups of the bacterial cell wall. tandfonline.comtandfonline.com The biosorption of Cm(III) onto P. fluorescens has been shown to be a reversible process. tandfonline.comresearchgate.net
The stability of these surface complexes has been quantified, providing insight into the strength of these interactions.
Table 1: Surface Complexation Constants of Cm(III) with Pseudomonas fluorescens
| Cm(III) Species | Emission Maximum (nm) | Log Stability Constant (log β) |
|---|---|---|
| R−O−PO₃H−Cm²⁺ | 599.6 | 12.7 ± 0.6 |
| R−COO−Cm²⁺ | 601.9 | 6.1 ± 0.5 |
Data sourced from Moll et al. tandfonline.comtandfonline.com
Furthermore, P. fluorescens secretes siderophores, such as pyoverdins, which are strong chelating agents for metals. These secreted molecules can form soluble complexes with Cm(III), potentially increasing its mobility in the environment. nih.gov Studies have identified several Cm(III)-pyoverdin species with very high formation constants, indicating a strong affinity. nih.gov
Table 2: Formation Constants of Cm(III)-Pyoverdin Complexes from Pseudomonas fluorescens
| Cm(III)-Pyoverdin Species | Peak Maxima (nm) | Log Formation Constant (log β) |
|---|---|---|
| CmH₂L⁺ | 601 | 32.50 ± 0.06 |
| CmHL | 607 | 27.40 ± 0.11 |
| CmL⁻ | 611 | 19.30 ± 0.17 |
Data sourced from Moll et al. (2008) nih.gov
These findings highlight the dual role of bacteria in controlling this compound's fate: immobilization through biosorption and mobilization through the secretion of complexing agents. tandfonline.com
Humic and fulvic acids are ubiquitous natural organic matter in aquatic and terrestrial environments that can form strong complexes with metal ions, including actinides. The complexation of this compound(III) with these substances is a key process influencing its speciation and mobility.
Comparative studies on the complexation of Cm(III) with soil-derived humic acid and aquatic humic acid have been conducted using TRLFS. The results indicate that the chemical species of the Cm(III)-humate complexes formed from both types of humic acids are very similar, with nearly identical emission spectra and fluorescence lifetimes. This suggests that a consistent thermodynamic description can be applied to the interaction of this compound with humic acids from different environmental origins.
The stability constant for the formation of a 1:1 complex between Cm(III) and soil humic acid has been determined.
Table 3: Stability Constant of Cm(III)-Humate Complex
| Complex | Log Stability Constant (log β) |
|---|---|
| Cm(III)-Humate | 6.01 ± 0.05 |
Data sourced from Kim et al.
The complexation with humic and fulvic acids generally increases the solubility of this compound in aquatic systems, potentially enhancing its transport. The strength of this complexation is influenced by factors such as pH and the concentration of the humic substances.
This compound Speciation in Environmental Matrices (e.g., Soil, Sediment, Water)
The chemical form, or speciation, of this compound in the environment determines its solubility, mobility, and bioavailability.
In Water: In aqueous solutions, the speciation of this compound(III) is highly dependent on the pH and the presence of complexing ligands. In the absence of strong complexing agents, the hydrated Cm(III) ion, [Cm(H₂O)ₙ]³⁺, is the dominant species in acidic to neutral solutions. acs.orgnih.gov Quantum chemical and molecular dynamics studies suggest a primary hydration number of nine for the Cm³⁺ ion. acs.orgnih.gov As the pH increases, hydrolysis can occur, leading to the formation of hydroxo complexes. The presence of natural ligands like citrate (B86180), which can be found in biological systems, leads to the formation of various citrate complexes, with the speciation being strongly pH-dependent. nih.gov
In Soil and Sediment: In soil and sediment, the speciation of this compound is overwhelmingly dominated by its association with solid phases. As previously mentioned, this compound exhibits very strong binding to soil particles. hpschapters.org This suggests that the predominant species in soil and sediment are surface-adsorbed this compound ions or this compound incorporated into the mineral matrix. The exact chemical nature of these surface complexes in complex environmental systems is difficult to determine but likely involves interactions with silicate (B1173343) minerals, metal oxides, and organic matter coatings on particle surfaces. The low solubility of this compound compounds, such as this compound oxide, which is a common form in the environment, further contributes to its retention in soils and sediments. hpschapters.org
The strong partitioning of this compound to the solid phase in soils and sediments means that its concentration in the aqueous phase (soil porewater or overlying water) is generally very low. Consequently, the risk of this compound transport via groundwater is significantly lower compared to more mobile radionuclides.
Analytical Methodologies for Curium Quantification and Characterization
Isotopic Analysis of Curium using Mass Spectrometry (e.g., Thermal Ionization Mass Spectrometry, ICP-MS)
Mass spectrometry is a primary technique for obtaining high-precision measurements of this compound isotope ratios. glchemist.com Two of the most prominent mass spectrometry techniques for this purpose are Thermal Ionization Mass Spectrometry (TIMS) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
Thermal Ionization Mass Spectrometry (TIMS) is a highly sensitive and precise technique for measuring isotope ratios. wikipedia.orgresearchgate.net In TIMS, a chemically purified sample is loaded onto a metal filament, which is then heated under vacuum to cause thermal ionization. wikipedia.orginl.gov The resulting ions are accelerated and separated in a magnetic sector analyzer based on their mass-to-charge ratio. wikipedia.orgcarleton.edu TIMS is often considered the "gold standard" for isotopic analysis of nuclear materials like uranium and plutonium due to its high precision, with uncertainties as low as ±0.5% achievable through isotope dilution methods. inl.gov The technique's strengths include high sensitivity for elements that ionize well thermally, the production of ions with a limited energy spread, and low molecular backgrounds. researchgate.net For this compound analysis, TIMS has been used to determine isotopic ratios in spent nuclear fuel samples. researchgate.net
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is another powerful technique for the rapid and sensitive analysis of radionuclides, including this compound isotopes. researchgate.net In ICP-MS, the sample is introduced into a high-temperature argon plasma, which atomizes and ionizes the sample. The ions are then extracted into a mass spectrometer. While traditionally considered less precise than TIMS, advancements in ICP-MS, particularly with multi-collector (MC-ICP-MS) and quadrupole (ICP-QMS) instruments, have significantly improved its performance for isotope ratio measurements. osti.gov ICP-QMS has been successfully used for the precise and accurate determination of this compound isotopic composition in samples related to nuclear waste transmutation studies. unt.edu A key advantage of ICP-MS is its ability to quantify isotope ratios without the need for extensive radiochemical separations or chemical yield monitors in some applications, which allows for more rapid analysis. researchgate.netrsc.org
Factors affecting the accuracy of ICP-MS measurements, such as detector dead time, mass bias, abundance sensitivity, and hydride formation (e.g., 246CmH+ interfering with 247Cm), must be carefully evaluated and corrected. osti.gov Despite these challenges, the precision attained with ICP-QMS is often sufficient for nuclear data applications. osti.gov
| Technique | Principle | Sample Requirement | Precision | Key Advantages | Key Limitations |
| TIMS | Thermal ionization of a purified sample on a hot filament, followed by magnetic sector mass analysis. wikipedia.orgcarleton.edu | Chemically purified sample; small sample loadings (1 ng or less). inl.gov | High (e.g., ≤ 0.01% for MC-TIMS). osti.gov | Very high precision and sensitivity; considered a "gold standard" for nuclear materials. researchgate.netinl.gov | Extensive sample preparation required; induces isotopic mass fractionation. researchgate.net |
| ICP-MS | Ionization of the sample in a high-temperature argon plasma, followed by mass analysis. researchgate.net | Liquid sample, typically in a dilute acid solution. rsc.org | Good (e.g., 0.3% to 1.3% uncertainty for ICP-QMS). unt.edu | Rapid analysis; can sometimes be performed without chemical separation. researchgate.netrsc.org | Potential for isobaric interferences (e.g., hydrides); generally less precise than TIMS. osti.gov |
High-Resolution Alpha Spectrometry for this compound Isotope Ratios
Alpha spectrometry is a fundamental radiometric technique for identifying and quantifying alpha-emitting radionuclides like this compound. glchemist.comrsc.org It measures the energy of alpha particles emitted during radioactive decay. The analysis is performed using detectors, typically passivated implanted planar silicon (PIPS) detectors, which convert the energy of an alpha particle into an electrical signal. rsc.org
High-resolution alpha spectrometry is crucial for resolving the alpha energies of different this compound isotopes, which can be very close. For instance, 243Cm and 244Cm are both significant this compound isotopes, and their primary alpha energies need to be distinguished for accurate quantification. epa.gov The resolution of an alpha spectrometry system, defined as the full width at half maximum (FWHM) of a peak, determines its ability to separate closely spaced energy peaks. Modern high-resolution systems, coupled with deconvolution algorithms, can resolve alpha energies from pairs like 239Pu and 240Pu, and are applied to complex mixtures containing this compound. rsc.org
While alpha spectrometry is a highly sensitive method, its accuracy for determining isotopic ratios can be limited by the proximity of the alpha particle energies of different isotopes. For example, 242Cm is an important isotope in spent nuclear fuel, but its determination can be challenging. In cases where mass spectrometry detection limits are insufficient, alpha spectrometry can be used to determine the 242Cm/244Cm activity ratio after careful chemical separation to obtain a pure this compound fraction. The combination of alpha spectrometry with mass spectrometry provides a powerful approach for the comprehensive characterization of this compound in nuclear fuel samples.
| This compound Isotope | Half-Life | Principal Alpha Energy (MeV) | Application/Significance |
| Cm-242 | 162.8 days | ~6.11 | Contributes to residual power in fresh spent nuclear fuel. |
| Cm-243 | 29.1 years | ~5.78 | Fissile isotope. wikipedia.org |
| Cm-244 | 18.1 years | ~5.80 | Major this compound isotope in spent fuel; used in radioisotope thermoelectric generators (RTGs). wikipedia.orgresearchgate.net |
| Cm-245 | 8,500 years | ~5.36 | Fissile isotope. glchemist.comwikipedia.org |
| Cm-247 | 15.6 million years | ~5.27 | Long-lived isotope used in long-term studies. glchemist.com |
Radiochemical Procedures for this compound Isolation in Environmental and Fuel Cycle Samples
The determination of this compound in various matrices requires its separation and purification from other elements, particularly other actinides and lanthanides, which have similar chemical properties. glchemist.comresearchgate.netmdpi.com A variety of radiochemical procedures have been developed for this purpose, utilizing techniques such as solvent extraction, ion exchange chromatography, and precipitation. glchemist.com
In Fuel Cycle Samples: Spent nuclear fuel and high-level waste (HLW) contain a complex mixture of fission products and actinides. researchgate.netmdpi.com The separation of this compound is a critical step in partitioning and transmutation strategies aimed at reducing the long-term radiotoxicity of nuclear waste. acs.orgresearchgate.net
Solvent Extraction: This is a common method for separating actinides. Tributylphosphate (TBP) is used to remove bulk uranium and plutonium. osti.gov Extractants like N,N,N′,N′-tetraoctyl diglycolamide (TODGA) are used to co-extract trivalent actinides (Am, Cm) and lanthanides. acs.org The subsequent separation of americium from this compound is challenging but can be achieved by exploiting different oxidation states; for instance, americium can be oxidized to Am(V) or Am(VI), allowing for its separation from the stable Cm(III). acs.org
Ion Exchange Chromatography: High-pressure cation exchange is a technique used to separate this compound from lanthanides. osti.gov Anion exchange chromatography in mixed nitric acid-methanol media has also been employed to isolate this compound from irradiated mixed-oxide (MOX) fuel. researchgate.net Resins like TRU Resin and DGA Resin are used in extraction chromatography to separate americium and this compound from various sample types. researchgate.netresearchgate.net
In Environmental Samples: Environmental monitoring requires the detection of very low concentrations of this compound in matrices like soil, water, and air filters. glchemist.comepa.gov This necessitates extensive sample preparation and preconcentration steps.
Sample Preparation: Soil samples often undergo total dissolution, while air filters may be wet-ashed using acids like nitric acid (HNO3) and hydrofluoric acid (HF). researchgate.netepa.gov
Preconcentration: For water samples, co-precipitation with iron/titanium hydroxide (B78521) or calcium phosphate (B84403) can be used to preconcentrate this compound. epa.gov A similar hydroxide precipitation step is used for dissolved air filter samples. epa.gov
Purification: After initial processing, extraction chromatography using resins like UTEVA, TEVA, and TRU is employed for the separation and purification of actinides, including this compound, from matrix interferences. researchgate.net The final measurement is often performed by alpha spectrometry after preparing a sample source via microprecipitation with cerium(III) fluoride. epa.gov
| Separation Technique | Matrix | Principle | Reagents/Resins | Purpose |
| Solvent Extraction | Spent Nuclear Fuel | Differential partitioning of elements between two immiscible liquid phases. | Tributylphosphate (TBP), N,N,N′,N′-tetraoctyl diglycolamide (TODGA). acs.orgosti.gov | Bulk separation of U/Pu; co-extraction of Am/Cm from fission products. acs.orgosti.gov |
| Ion Exchange Chromatography | Spent Nuclear Fuel, Environmental Samples | Differential adsorption of ions onto a solid resin phase. | Dowex-50 (cation exchange), TRU Resin, DGA Resin (extraction chromatography). researchgate.netfas.org | Separation of Cm from lanthanides and other actinides. researchgate.netosti.gov |
| Hydroxide Precipitation | Environmental Samples (Water, Air Filters) | Co-precipitation of target radionuclide with a carrier precipitate. | Iron/titanium hydroxide, calcium phosphate. epa.gov | Preconcentration of Cm from dilute aqueous solutions. epa.gov |
| Extraction Chromatography | Environmental Samples (Soil, Water) | Combines selectivity of solvent extraction with column chromatography. | UTEVA, TEVA, TRU Resins. researchgate.net | Purification of Cm from matrix interferences prior to measurement. researchgate.net |
Development of Novel this compound Detection and Monitoring Systems
Research continues to focus on developing faster, more sensitive, and field-deployable systems for detecting and monitoring this compound and other radionuclides. These advancements are crucial for applications in nuclear security, environmental remediation, and nuclear forensics. glchemist.com
Advanced Mass Spectrometry: Resonant Laser-Secondary Neutral Mass Spectrometry (rL-SNMS) is a newer method that is well-suited for the quantitative determination of this compound, including precise isotope ratios with spatial resolution in small particles and on surfaces. researchgate.net This technique offers high sensitivity and specificity.
New Isolation Methods: Scientists have developed novel methods to isolate and crystallize this compound complexes, allowing for detailed structural analysis and a better understanding of its fundamental chemistry. ans.org This includes the use of specific ligands that can selectively bind with this compound, aiding in its separation.
Real-time Monitoring Systems: For environmental surveillance, there is a need for online monitoring systems. One such developed system uses plastic scintillator sheets in direct contact with streaming water, connected to a photomultiplier tube. bohrium.com This setup allows for the real-time detection of alpha-, beta-, and gamma-emitting radionuclides and can function as an early warning system in drinking water supplies. bohrium.com While not specific to this compound, such systems could be adapted or calibrated for its detection in emergency situations.
Portable Detection Systems: The development of novel portable systems for radionuclide detection is an active area of research. For example, systems based on anthracene (B1667546) scintillation with microprocessor-based signal analysis have been created for detecting tritium. researchgate.net The principles behind developing field-able, sensitive detectors could be applied to create portable systems for alpha emitters like this compound.
These innovations aim to improve upon traditional laboratory-based methods by providing more rapid analysis, higher sensitivity, and the potential for in-situ measurements, which are critical for timely responses to nuclear or radiological incidents. rsc.orgbohrium.com
Cosmochemical and Astrophysical Research Involving Curium
Implications of Curium Presence for Stellar Nucleosynthesis and Galactic Chemical Evolution Models
The confirmed presence of primordial this compound in the early solar system has significant implications for understanding the astrophysical processes responsible for the synthesis of heavy elements and the chemical evolution of our galaxy uchicago.eduearthsky.org.
Heavy elements, including this compound, uranium, and plutonium, are primarily produced through a process called the rapid neutron capture process, or r-process sciencedaily.comwikipedia.org. The r-process occurs in extremely neutron-rich environments where atomic nuclei rapidly capture neutrons before they can undergo radioactive decay wikipedia.org. For decades, the specific astronomical events that host the r-process have been a subject of mystery sciencedaily.com. Possible sites include violent collisions between neutron stars, collisions between a neutron star and a black hole, or rare explosions following the death of massive stars (supernovae) sciencedaily.com.
The abundance of short-lived r-process isotopes like Cm-247 and Iodine-129 (I-129), as measured in meteorites, provides crucial constraints on the nature of the last r-process event that contributed material to the presolar nebula sciencedaily.comcentauri-dreams.orgosti.gov. Cm-247 and I-129 have remarkably similar half-lives (approximately 15.6 million years), meaning their ratio remains largely unchanged irrespective of the time elapsed between their production and incorporation into the solar system sciencedaily.comosti.gov. This makes their ratio a "prehistoric fossil" that offers a direct look into the last wave of heavy element production that built up the composition of the solar system sciencedaily.com.
By comparing the measured meteoritic ratio of I-129 to Cm-247 with predictions from nucleosynthesis calculations based on different astrophysical events, scientists can constrain the source osti.gov. Studies using the I-129/Cm-247 ratio have provided evidence that the majority of the this compound and a substantial fraction of the plutonium present in the early solar system were likely produced in a single, nearby event centauri-dreams.orgchemistryworld.com. The observed abundances and their ratios are more consistent with neutron star mergers than with typical supernovae or stellar sources, suggesting that a neutron star merger event may have occurred relatively close to the presolar nebula (around 300 parsecs away) approximately 80 million years before the solar system formed centauri-dreams.org.
The finding of naturally occurring this compound in meteorites provides a new constraint for complex models of stellar nucleosynthesis and galactic chemical evolution uchicago.eduearthsky.org. These models aim to account for the formation, destruction, and distribution of elements within galaxies over time, considering processes like star formation, stellar death, and gas flows umd.eduarxiv.org. The presence and abundance of Cm-247 in the early solar system help refine these models, providing a better understanding of how the heaviest elements were synthesized and dispersed throughout the galaxy before the formation of our solar system uchicago.eduearthsky.orgindianexpress.com. This indicates that as successive generations of stars die and eject produced elements, the heaviest elements are produced together, which had been previously uncertain uchicago.edu.
Q & A
Q. How can ab initio models predict the behavior of this compound in novel compounds (e.g., Cm-based MOFs) when experimental data is scarce?
- Methodology : Apply hybrid quantum mechanics/molecular mechanics (QM/MM) simulations parameterized with existing crystallographic data. Validate predictions using synchrotron-based extended X-ray absorption fine structure (EXAFS) for local structure analysis .
Guidelines for Research Design
- Ethical Compliance : Ensure institutional review board (IRB) approval for studies involving radioactive materials. Document waste disposal protocols per local regulations .
- Reproducibility : Publish raw datasets (neutron fluxes, spectroscopic parameters) in supplementary materials. Use FAIR (Findable, Accessible, Interoperable, Reusable) data principles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
